1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-thiadiazole core substituted with a furan moiety. The ethanone group bridges the piperidine nitrogen to a 1H-pyrrole substituent. This structure combines multiple pharmacologically relevant motifs:
- 1,3,4-Thiadiazole: Known for antimicrobial, antitumor, and anti-inflammatory activities .
- Furan: Imparts electronic effects and enhances binding to biological targets .
- Piperidine: A common scaffold in medicinal chemistry due to its conformational flexibility.
- 1H-Pyrrole: Contributes to π-π stacking interactions in drug-receptor binding .
Synthetic routes likely involve cyclization to form the thiadiazole core, followed by piperidine coupling and ethanone functionalization, as seen in related compounds .
Properties
IUPAC Name |
1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-15(12-20-7-1-2-8-20)21-9-5-13(6-10-21)16-18-19-17(24-16)14-4-3-11-23-14/h1-4,7-8,11,13H,5-6,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZFNHDCKHDFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be synthesized through a multi-step process. One common synthetic route might involve the initial formation of 1-(1H-pyrrol-1-yl)-2-bromoethane, which can then undergo nucleophilic substitution with 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl) to yield the target compound. The reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide or acetonitrile, under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would require scalable methods, often utilizing continuous flow reactors for better control over reaction parameters. High-pressure and high-temperature conditions might be necessary to enhance reaction yields and efficiencies.
Chemical Reactions Analysis
Types of Reactions
This compound is likely to undergo several types of reactions including:
Oxidation and Reduction: : The furan and thiadiazole rings are prone to oxidation, while the piperidine ring can undergo reduction.
Substitution Reactions: : Nucleophilic substitution can occur at the ethanone moiety.
Coupling Reactions: : The compound might participate in cross-coupling reactions given its multiple reactive sites.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminium hydride for reductions. Base catalysts like sodium hydride can facilitate substitution reactions.
Major Products Formed
Major products would depend on the specific reactions but might include oxidized or reduced derivatives of the parent compound, substituted ethanone derivatives, and various coupled products involving the furan and pyrrole rings.
Scientific Research Applications
In Chemistry
The unique combination of heterocyclic rings in this compound makes it valuable for studying structure-activity relationships and in designing new materials with specific properties.
In Biology and Medicine
Its potential bioactivity can be explored for developing new pharmaceuticals, particularly given the known medicinal importance of thiadiazole, furan, and pyrrole rings. It could serve as a starting point for drug discovery efforts targeting neurological or infectious diseases.
In Industry
The compound might be used as an intermediate in the synthesis of dyes, polymers, or other industrial chemicals, benefiting from its diverse reactive sites and stability under various conditions.
Mechanism of Action
This compound's mechanism of action is likely rooted in its ability to interact with specific molecular targets. The thiadiazole and pyrrole moieties might engage in hydrogen bonding or π-stacking interactions with enzymes or receptors, while the piperidine ring might enhance membrane permeability, facilitating cellular uptake.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s thiadiazole-piperidine-furan scaffold is unique compared to oxadiazole-based analogs .
- Replacing the isopropylsulfonyl phenyl group in with 1H-pyrrole reduces molecular weight and alters polarity.
Spectral and Physicochemical Comparisons
Table 2: Spectral Data of Selected Analogs
Key Observations :
- The target compound’s IR spectrum is expected to show similarities to and , with distinct C=O (ethanone) and C=N (thiadiazole) stretches.
- ¹H NMR would resolve piperidine protons (δ 2.4–3.0) and pyrrole aromatic signals (δ 6.2–7.5) .
Biological Activity
The compound 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a novel heterocyclic derivative that incorporates both a thiadiazole and furan moiety. This structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the cyclization of acylhydrazines with furan derivatives under specific conditions, often utilizing microwave irradiation for efficiency. The structural integrity is confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of thiadiazole derivatives. Studies have shown that compounds with the thiadiazole core exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives containing furan have been predicted to possess anti-tubercular activity based on in silico analyses and confirmed through in vitro assays.
Table 1: Antitubercular Activity of Thiadiazole Derivatives
| Compound | Concentration (µg/mL) | Activity |
|---|---|---|
| Fb | 3.125 | Active |
| Fe | 3.125 | Active |
The mechanism of action involves strong interactions with key residues in the enzyme enoyl-acyl carrier protein (ACP) reductase, which is crucial for bacterial fatty acid synthesis .
Anticancer Activity
The anticancer potential of the compound has also been explored. Research indicates that modifications to the piperidine moiety can enhance cytotoxicity against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like Cisplatin.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | MCF-7 | 12.5 |
| 4b | A549 | 0.2 |
| 4c | HeLa | 4.2 |
The presence of electron-withdrawing groups on the phenyl ring significantly enhances the anticancer activity, indicating a structure-activity relationship that is critical for drug design .
Case Studies
Several case studies highlight the biological efficacy of compounds related to This compound :
- Antitubercular Screening : A study conducted on synthesized derivatives demonstrated that specific compounds showed significant inhibition against Mycobacterium tuberculosis at low concentrations, validating their potential as antitubercular agents .
- Anticancer Efficacy : Another investigation revealed that certain derivatives exhibited enhanced cytotoxic effects against MCF-7 and A549 cells, suggesting their viability as lead compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
